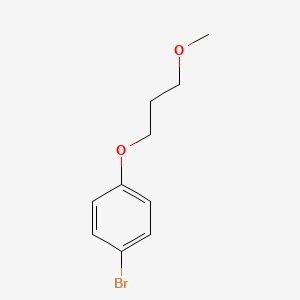

1-Bromo-4-(3-methoxypropoxy)benzene

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of bromo- and methoxy-substituted benzene derivatives is a topic of interest in several papers. For instance, the Knoevenagel reaction is used to synthesize photoluminescent phenylene vinylene oligomers . Another study presents the total synthesis of a naturally occurring bromo- and methoxy-substituted compound, highlighting the regioselective O-demethylation of aryl methyl ethers . Additionally, the synthesis and characterization of a bromo-substituted benzene with a long alkyl chain are discussed, which is a precursor for graphene nanoribbons . These studies demonstrate various synthetic routes that could potentially be adapted for the synthesis of "1-Bromo-4-(3-methoxypropoxy)benzene" .

Molecular Structure Analysis

The molecular structure of bromo- and methoxy-substituted benzene derivatives is crucial for understanding their properties. X-ray structure determinations provide insights into the interactions such as C–H···Br, C–Br···Br, and C–Br···π, which influence the packing motifs in the crystal structures . The dihedral angles between the planes of substituted benzene rings and their interactions with other functional groups are also analyzed, as seen in the structure of (E)-1-(4-Bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one . These structural analyses are essential for predicting the conformation and reactivity of "1-Bromo-4-(3-methoxypropoxy)benzene" .

Chemical Reactions Analysis

The reactivity of bromo- and methoxy-substituted benzene derivatives is explored through various chemical reactions. For example, the electrochemical bromination of 4-methoxy toluene leads to nuclear and side-chain brominated products . Nucleophilic substitution reactions of bromobenzo thiadiazole derivatives yield various substituted products, demonstrating the reactivity of the bromo group . These studies provide a foundation for understanding the potential reactions "1-Bromo-4-(3-methoxypropoxy)benzene" might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and methoxy-substituted benzene derivatives are influenced by their molecular structure. Photoluminescent properties are observed in some derivatives, which are affected by the state of the material (crystalline solid, molecular solution, etc.) . The crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid reveal two-dimensional architectures formed by hydrogen bonds and Br···O or π–π interactions . These properties are relevant when considering the potential applications and behavior of "1-Bromo-4-(3-methoxypropoxy)benzene" in various environments .

Applications De Recherche Scientifique

Synthesis of Biologically Active Compounds

1-Bromo-4-(3-methoxypropoxy)benzene serves as a precursor in the synthesis of various biologically active compounds. For instance, it has been utilized in the total synthesis of natural products with potential biological activities. A notable example is the synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, a compound synthesized starting from a related methoxymethyl-substituted aryl methyl ether. This process showcases the compound's role in generating structurally complex and biologically significant molecules (Akbaba et al., 2010).

Molecular Electronics

1-Bromo-4-(3-methoxypropoxy)benzene is also significant in the field of molecular electronics. It has been identified as a useful building block for the synthesis of thiol end-capped molecular wires. These molecular wires, including oligo(phenylenevinylene) and oligo(phenyleneethynylene) structures, are crucial for the development of molecular electronic devices. The ease of functionalization and the efficiency of synthetic transformations involving this compound highlight its importance in creating components for electronic applications (Stuhr-Hansen et al., 2005).

Synthetic Methodologies and Chemical Transformations

The versatility of 1-Bromo-4-(3-methoxypropoxy)benzene extends to its use in developing novel synthetic methodologies and chemical transformations. For example, it has been involved in the synthesis of 1-substituted 3-alkoxy-1H-isoindoles, demonstrating its utility in facilitating Br/Li exchange reactions and acid-catalyzed cyclizations. These synthetic approaches provide access to a variety of heterocyclic compounds with potential applications in pharmaceuticals and materials science (Kuroda & Kobayashi, 2015).

Safety and Hazards

Mécanisme D'action

Target of Action

1-Bromo-4-(3-methoxypropoxy)benzene is a complex organic compound. Similar compounds, such as bromobenzene, are known to interact with various enzymes and receptors in the body .

Mode of Action

Bromobenzene, a related compound, is known to undergo conversion to a grignard reagent, phenylmagnesium bromide . This reagent can then participate in various reactions, such as the reaction with carbon dioxide to prepare benzoic acid .

Biochemical Pathways

It’s worth noting that bromobenzene and similar compounds can affect various biochemical pathways due to their ability to form grignard reagents .

Pharmacokinetics

The molecular weight of the compound is 24511 , which may influence its absorption and distribution in the body.

Propriétés

IUPAC Name |

1-bromo-4-(3-methoxypropoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-12-7-2-8-13-10-5-3-9(11)4-6-10/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBTRRSNXSNWLRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621333 | |

| Record name | 1-Bromo-4-(3-methoxypropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-(3-methoxypropoxy)benzene | |

CAS RN |

279262-34-9 | |

| Record name | 1-Bromo-4-(3-methoxypropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethylamine](/img/structure/B1288967.png)